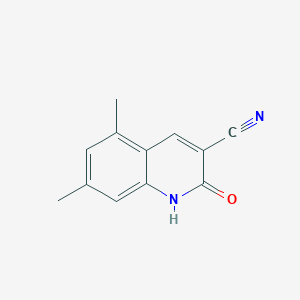

2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile

Description

Properties

IUPAC Name |

5,7-dimethyl-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-7-3-8(2)10-5-9(6-13)12(15)14-11(10)4-7/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBGMGMFCIPVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)NC2=C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Condensation Approaches

A widely used strategy for quinoline derivatives involves multicomponent reactions (MCRs) combining:

- Aromatic amines or substituted anilines,

- Malononitrile,

- Carbonyl compounds (e.g., ketones or aldehydes).

For example, in related quinoline-3-carbonitrile syntheses, malononitrile and substituted anilines undergo Knoevenagel condensation followed by Michael addition and cyclization to form the quinoline ring system. Catalysts such as ammonium acetate or potassium carbonate in ethanol-water mixtures have been employed to facilitate these transformations under mild reflux conditions, yielding hydroxyquinoline derivatives.

Table 1: Representative Reaction Conditions for Quinoline-3-Carbonitrile Synthesis via MCR

This methodology can be adapted to incorporate methyl groups at positions 5 and 7 by using appropriately substituted anilines or phenols.

Stepwise Synthesis via Halogenation and Amination

A patented process describes the preparation of 7-substituted-3-quinolinecarbonitriles, which can be tailored to the 5,7-dimethyl substitution pattern:

- Step a: Formation of 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitrile via condensation of substituted anilines with cyanoacetates.

- Step b: Halogenation at the 4-position using phosphorus oxyhalides (e.g., POCl3) to give 7-substituted-4-halo-3-quinolinecarbonitrile.

- Step c: Nucleophilic substitution of the 4-halo group with amines or hydroxyl groups to yield the hydroxyquinoline derivative.

This approach allows precise control of substitution and functional group installation, including the hydroxy group at position 2 (via subsequent functional group transformations).

One-Pot Cyclization and Aromatization

Another approach involves one-pot synthesis combining malononitrile, substituted ketones, and ammonium acetate in toluene with acetic acid catalysis. The reaction proceeds through Knoevenagel condensation, Michael addition, cyclization, and aromatization to yield methoxybenzoquinoline-3-carbonitrile derivatives, which can be modified to the hydroxy and methyl-substituted quinoline target.

Detailed Reaction Example for this compound

Based on literature synthesis of related compounds, the following protocol can be adapted:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Amino-5,7-dimethylphenol + Malononitrile + Ammonium acetate | Reflux in ethanol/water (4:1) for 4-6 hours | 40-60 | Knoevenagel condensation |

| 2 | Intermediate + POCl3 | Halogenation at 4-position, 100°C, 1 hour | 70-80 | Formation of 4-chloro derivative |

| 3 | 4-Chloro derivative + Aqueous base (NaOH) | Nucleophilic substitution to introduce 2-hydroxy group | 65-75 | Hydrolysis to 2-hydroxyquinoline |

This sequence is consistent with the patented processes and literature examples for quinolinecarbonitrile derivatives.

Analytical and Characterization Data

Synthesized this compound should be characterized by:

- Melting Point: Typically >150°C depending on purity.

- FTIR: Characteristic -OH stretch (~3400 cm⁻¹), nitrile stretch (~2200 cm⁻¹).

- ¹H NMR: Signals for methyl groups at positions 5 and 7 (singlets near 2.0-2.5 ppm), aromatic protons, and hydroxyl proton.

- ¹³C NMR: Signals for carbonitrile carbon (~115 ppm), aromatic carbons, and methyl carbons.

- Mass Spectrometry: Molecular ion peak corresponding to C12H10N2O (molecular weight ~198 g/mol).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. For instance, the compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include:

Functional Group and Substituent Effects

Antifungal Piperidinedione Derivatives 4-(2-Hydroxy-5,7-dimethyl-4-oxo-6,8-nonadienyl)-2,6-piperidinedione: This compound, produced by Micromonospora coerulea, shares a hydroxyl and dimethyl substitution pattern with the target quinoline derivative. It exhibits antifungal activity, suggesting that the hydroxyl and methyl groups may enhance bioactivity in microbial systems . 1-{[Chloro(dimethyl)silyl]methyl}-2,6-piperidinedione: A chlorinated analog synthesized by Fusarium graminearum, highlighting the role of halogenation in modifying biological activity .

Diphenylacetonolactones 2-Hydroxy-4:5-di-methyldiphenylacetonolactone (m.p. 93°C): Demonstrates how methyl group positioning (positions 4 and 5 vs. 5 and 7 in the quinoline derivative) affects melting points. The ortho-substituted methyl groups in this compound result in a lower melting point compared to meta-substituted analogs . 2-Hydroxy-5:6-di-methyldiphenylacetonolactone (m.p. 100°C): Higher melting point than the 4:5-dimethyl analog, indicating that adjacent methyl groups may enhance crystal packing .

Physical Properties

A comparative analysis of melting points (m.p.) and substituent positions is summarized below:

Key Research Findings and Limitations

Data Gaps : Critical parameters for the target compound—such as melting point, solubility, and explicit biological data—are absent in the provided sources. Further experimental studies are needed to validate its properties.

Structural Analog Insights: While the evidence lacks direct quinoline comparisons, insights from piperidinediones and diphenylacetonolactones suggest that functional group synergy (e.g., hydroxyl + methyl + cyano) could yield unique physicochemical or bioactive profiles.

Biological Activity

2-Hydroxy-5,7-dimethyl-quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.22 g/mol. The compound features a quinoline core with hydroxyl and nitrile functional groups that contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit antimicrobial properties against various pathogens. The presence of the hydroxyl group enhances hydrogen bonding, improving interaction with microbial targets.

-

Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of tubulin polymerization, which disrupts mitotic spindle formation.

- Generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in tumor progression and metastasis, such as matrix metalloproteinases (MMPs) .

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results showed IC50 values ranging from 10 μM to 30 μM, indicating moderate cytotoxic activity compared to standard chemotherapeutic agents .

Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could be a potential lead for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Researchers are exploring various synthetic routes to optimize yield and purity while modifying substituents to enhance biological activity.

Table: Synthetic Routes Overview

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| One-pot multicomponent reaction | Ammonium acetate, acetic acid | 70 |

| Cyclization from substituted anilines | Strong acids (HCl), DMF | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.